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Compound of Interest

Compound Name: SPH3127

Cat. No.: B11930577

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPH3127, also known as Sitokiren, is a novel, highly potent, and orally active non-peptide
small molecule inhibitor of renin.[1][2] Developed through a collaboration between Mitsubishi
Tanabe Pharma Corporation and Shanghai Pharmaceuticals Holding, SPH3127 has emerged
as a promising therapeutic agent for the management of hypertension.[1][3] Renin is the rate-
limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the
regulation of blood pressure and fluid balance. By directly inhibiting renin, SPH3127 effectively
blocks the initial step of the RAAS cascade, leading to reduced production of angiotensin Il and
subsequent vasodilation and decreased aldosterone secretion.[2][4] Preclinical and clinical
studies have demonstrated that SPH3127 exhibits a more potent antihypertensive effect and
higher bioavailability compared to the first-generation direct renin inhibitor, aliskiren.[2] This
document provides detailed application notes and protocols for the chemical synthesis and
purification of SPH3127, intended to guide researchers in its laboratory-scale preparation.

Chemical and Physical Properties
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Property Value Reference

Methyl (3-(3-((R)-1-((R)-N-

cyclopropylmorpholine-2-

IUPAC Name carboxamido)ethyl)-6-methyl- [5]
1H-pyrazolo[3,4-b]pyridin-1-
yl)propyl)carbamate

Molecular Formula C22H32N604 [5]

Molecular Weight 444.54 g/mol [5]

CAS Number 1399849-02-5 [5]

Appearance White to off-white solid

Purity >99% (by HPLC)

N Soluble in DMSO and

Solubility
methanol

Mechanism of Action Direct Renin Inhibitor [1]

Signaling Pathway and Mechanism of Action

SPH3127 exerts its therapeutic effect by inhibiting the enzymatic activity of renin, the initial and
rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS plays a
crucial role in regulating blood pressure. The pathway is initiated by the release of renin from
the kidneys, which then cleaves angiotensinogen to form angiotensin I. Angiotensin-converting
enzyme (ACE) subsequently converts angiotensin | to the potent vasoconstrictor, angiotensin
II. Angiotensin Il binds to the AT1 receptor, leading to vasoconstriction, increased aldosterone
secretion, and consequently, an elevation in blood pressure. By directly inhibiting renin,
SPH3127 prevents the formation of angiotensin | and all downstream effects, leading to a
reduction in blood pressure.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of
SPH3127.

Experimental Protocols
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The synthesis of SPH3127 can be accomplished through a multi-step process. The following
protocols are based on established synthetic routes and should be performed by qualified
chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis Workflow

The overall synthetic strategy involves the preparation of key intermediates followed by their
coupling and final modification to yield SPH3127. The workflow can be summarized as follows:
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Caption: General workflow for the synthesis and purification of SPH3127.

Detailed Synthesis Protocol

Materials and Reagents:
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¢ (R)-1-(6-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-amine

¢ (R)-N-cyclopropylmorpholine-2-carboxamide

o Methyl (3-bromopropyl)carbamate

e Potassium carbonate (K2CO3)

e N,N-Dimethylformamide (DMF)

e Sodium triacetoxyborohydride (NaBH(OAC)3)

e Acetic acid (AcOH)

o Magnesium sulfate (MgSOa)

e 1,2-Dichloroethane (DCE)

¢ (2R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

o 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI-HCI)

e Hydroxybenzotriazole (HOB)

o Trimethylsilyl trifluoromethanesulfonate (TMSOTHY)

e 2 6-Lutidine

e Dichloromethane (CH2Cl2)

« Silica gel for column chromatography (230-400 mesh)

e Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

e Solvents for HPLC (e.g., acetonitrile, water, formic acid)

Step 1: Synthesis of the Pyrazolopyridine Core with the Propyl Carbamate Side Chain
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» To a solution of (R)-1-(6-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-amine in DMF, add
potassium carbonate.

e Add methyl (3-bromopropyl)carbamate to the mixture.

o Stir the reaction mixture at room temperature for 12-18 hours.

» Monitor the reaction progress by thin-layer chromatography (TLC).

» Upon completion, quench the reaction with water and extract the product with ethyl acetate.

» Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

 Purify the crude product by column chromatography on silica gel using a gradient of ethyl
acetate in hexanes to afford the desired intermediate.

Step 2: Synthesis of the Chiral Side Chain

e To a solution of (2R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid and
cyclopropylamine in DMF, add EDCI-HCI and HOB.

« Stir the reaction mixture at room temperature for 8-12 hours.

o After completion, dilute the mixture with water and extract with ethyl acetate.

e Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over
anhydrous sodium sulfate, and concentrate.

e The crude product is then treated with a solution of TMSOTf and 2,6-lutidine in
dichloromethane at 0°C to remove the Boc protecting group.

o After 1-2 hours, the reaction is quenched, and the product is extracted to yield the (R)-N-
cyclopropylmorpholine-2-carboxamide.

Step 3: Coupling and Final Synthesis of SPH3127
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e The pyrazolopyridine intermediate from Step 1 is coupled with the chiral side chain from Step
2.

e To a solution of the two intermediates in 1,2-dichloroethane, add acetic acid and sodium
triacetoxyborohydride.

 Stir the reaction at room temperature for 4-6 hours.
¢ Monitor the reaction by TLC.

e Once the reaction is complete, quench with saturated sodium bicarbonate solution and
extract the product with dichloromethane.

o Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure.

e The crude product is then purified to yield SPH3127.

Purification Protocols

1. Column Chromatography (Initial Purification)
o Stationary Phase: Silica gel (230-400 mesh)

» Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). The
optimal gradient should be determined by TLC analysis.

e Procedure:

(¢]

Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% dichloromethane).
o Pack a glass column with the slurry.

o Dissolve the crude SPH3127 in a minimal amount of dichloromethane and load it onto the
column.

o Elute the column with the gradient mobile phase, collecting fractions.

o Monitor the fractions by TLC to identify those containing the pure product.
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o Combine the pure fractions and evaporate the solvent under reduced pressure.
2. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

For achieving high purity (>99%), preparative HPLC is recommended. The following is a
general protocol that may require optimization.

 Instrumentation: A preparative HPLC system equipped with a UV detector and a fraction
collector.

o Column: A reversed-phase C18 column suitable for preparative scale (e.g., 20 x 250 mm, 5
pum particle size).

e Mobile Phase A: 0.1% Formic acid in water

» Mobile Phase B: 0.1% Formic acid in acetonitrile

e Gradient: A linear gradient from 10% to 90% Mobile Phase B over 30 minutes.
e Flow Rate: 10-20 mL/min (adjusted based on column dimensions).

e Detection: UV at 254 nm.

e Procedure:

o Dissolve the partially purified SPH3127 from column chromatography in a suitable solvent
(e.g., DMSO or methanol).

o Inject the sample onto the preparative HPLC column.
o Run the gradient method and collect fractions corresponding to the main product peak.
o Analyze the purity of the collected fractions by analytical HPLC.

o Combine the pure fractions and remove the solvent by lyophilization or evaporation to
obtain pure SPH3127.

Data Presentation
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Parameter Value Method

Purity (Final Product) > 99.5% Analytical HPLC

Yield (Overall) 15-25% Gravimetric

1H NMR Conforms to structure 400 MHz NMR

Mass Spectrum (ESI-MS) m/z = 445.26 [M+H]* Mass Spectrometry

ICso (Renin Inhibition) ~0.4 nM In vitro enzymatic assay
Disclaimer

The protocols and information provided in this document are intended for guidance and
informational purposes for qualified research professionals. The synthesis and handling of
chemical compounds should be performed in a controlled laboratory setting with appropriate
safety precautions. The authors and distributors of this document do not assume any liability for
the use or misuse of this information. It is the responsibility of the user to ensure all safety and
regulatory guidelines are followed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b11930577#sph3127-synthesis-and-purification-
methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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